molecular formula C4H4ClNOS B12103838 5-Chloro-2-methoxythiazole

5-Chloro-2-methoxythiazole

Cat. No.: B12103838
M. Wt: 149.60 g/mol
InChI Key: ZJHGDMSAZHDDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methoxy-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methoxy-1,3-thiazole typically involves the reaction of 2-chloropropenyl isothiocyanate with a solvent such as chloroform. The reaction is initiated by the addition of thionyl chloride, maintaining the internal temperature at 30°C. After the addition is complete, the reaction mixture is allowed to react at room temperature for 2.5 hours. The solvent and excess thionyl chloride are then removed by distillation, and the residue is dissolved in dichloromethane. The solution is washed with sodium bicarbonate solution and water, dried, and the solvent is removed under reduced pressure to yield the product .

Industrial Production Methods: Industrial production of 5-chloro-2-methoxy-1,3-thiazole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methoxy-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of diverse derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed:

    Substitution Products: Various substituted thiazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced forms of the thiazole ring with different degrees of saturation.

Scientific Research Applications

5-Chloro-2-methoxy-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-1,3-thiazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2-methoxy-1,3-thiazole stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C4H4ClNOS

Molecular Weight

149.60 g/mol

IUPAC Name

5-chloro-2-methoxy-1,3-thiazole

InChI

InChI=1S/C4H4ClNOS/c1-7-4-6-2-3(5)8-4/h2H,1H3

InChI Key

ZJHGDMSAZHDDPI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(S1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.